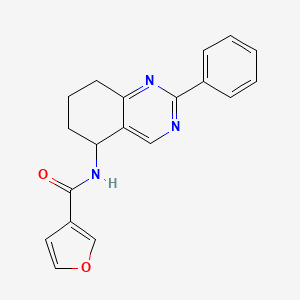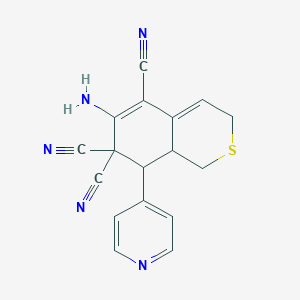![molecular formula C14H18N2O4 B6077254 4-[2-Amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]piperidine-2,6-dione](/img/structure/B6077254.png)
4-[2-Amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes a piperidine ring and a cyclohexylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]piperidine-2,6-dione typically involves multiple stepsThe reaction conditions often require specific solvents, temperatures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
4-[2-Amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]piperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-[2-Amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-FMOC-N’- [1- (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-lysine: This compound shares a similar cyclohexylidene moiety but differs in the presence of the lysine residue.
N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde): This compound is used in solid-phase synthesis and has a similar cyclohexylidene structure.
Uniqueness
4-[2-Amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]piperidine-2,6-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
4-[2-(2-hydroxy-4-methyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-7-2-10(17)14(11(18)3-7)9(15)4-8-5-12(19)16-13(20)6-8/h7-8,15,17H,2-6H2,1H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUBSUZMDCRCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(C(=O)C1)C(=N)CC2CC(=O)NC(=O)C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6077171.png)
![ethyl 1-ethyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6077174.png)
![1-{4-[(3-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6077181.png)
![2-[(3-chlorobenzyl)thio]-6-(2-furyl)-4-pyrimidinol](/img/structure/B6077184.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B6077189.png)
![2-(3-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6077191.png)
![1-[4-(Azepan-1-ylmethyl)-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6077213.png)

![(1,4-dioxan-2-ylmethyl){[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B6077226.png)
![2-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6077236.png)
![3-[(4-Cyclopentylpiperazin-1-yl)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one](/img/structure/B6077246.png)
![[4-[(2,4-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate](/img/structure/B6077258.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
